5-Methyl-1,3-benzoxazole-2,4-diamine
Overview
Description
5-Methyl-1,3-benzoxazole-2,4-diamine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with methyl and diamine substituents, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-benzoxazole-2,4-diamine typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with methyl-substituted aldehydes under acidic or basic conditions to form the benzoxazole ring . Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts can be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of magnetic solid acid nanocatalysts has been reported to achieve high yields and efficient separation . Additionally, solvent-free and microwave-assisted synthesis methods are gaining popularity due to their reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3-benzoxazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and amine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-1,3-benzoxazole-2,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-benzoxazole-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Similar in structure but lacks the diamine substituents.
Benzimidazole: Another heterocyclic compound with similar biological activities but different core structure.
Benzothiazole: Shares the benzoxazole core but contains a sulfur atom instead of oxygen.
Uniqueness
5-Methyl-1,3-benzoxazole-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
5-methyl-1,3-benzoxazole-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,9H2,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJNQMIGRQOEHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)OC(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300066 | |
Record name | 2,4-Benzoxazolediamine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820683-86-0 | |
Record name | 2,4-Benzoxazolediamine, 5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820683-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Benzoxazolediamine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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